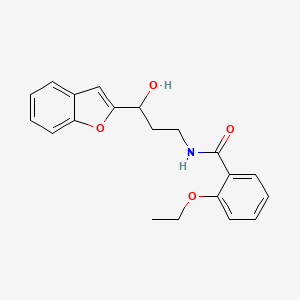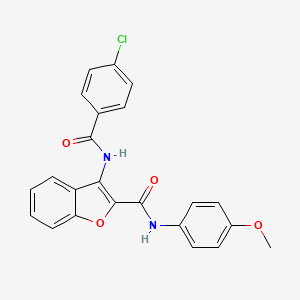![molecular formula C19H17N3O4S B2493771 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide CAS No. 1251685-44-5](/img/structure/B2493771.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a broader class of organic molecules that feature complex structures, including multiple heterocyclic systems. These molecules are of interest for their potential applications in fields such as medicinal chemistry and materials science due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical processes, including tandem oxidative aminocarbonylation-cyclization reactions. For instance, derivatives of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine were synthesized starting from readily available precursors through oxidative aminocarbonylation of triple bonds followed by intramolecular conjugate addition, showing a significant degree of stereoselectivity (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of similar compounds often features complex heterocyclic systems. Crystallographic analysis is a common tool for elucidating the configurations of these molecules, providing insights into their three-dimensional structures and the spatial arrangement of atoms (Liu et al., 2008).
Applications De Recherche Scientifique
Pharmacophoric Heterocyclic Nucleus
The compound 2,3-dihydrobenzo[b][1,4]oxathiine, which shares a structural similarity with the chemical , is known for its wide range of biological activities. It has been identified as a valuable pharmacophoric heterocyclic nucleus, exhibiting properties as melatonin, histamine, and serotonin receptor ligands, alpha-adrenoreceptor blockers, and non-glycoside sweeteners. Recent studies have expanded its applications to include antimycotics, multi-defense antioxidants, and estrogen receptor ligands. The preparation, biological activity, and structure-activity relationship (SAR) of derivatives containing this skeleton have been a topic of significant research interest (Viglianisi & Menichetti, 2010).
Anti-proliferative Agents and Kinase Inhibitors
Another related study explored the synthesis of 1,2,4-triazines using tetrahydrobenzo[b]thiophene derivatives, which are biologically active compounds. These derivatives were tested as anticancer drugs and kinase inhibitors. The synthesized compounds exhibited potent c-Met kinase inhibitory potency and cytotoxic activity against various cancer cell lines, suggesting their potential as effective anticancer agents with low cytotoxicity and good bioavailability (Abdo, Mohareb, & Halim, 2020).
Antioxidant Profile
The antioxidant properties of 2,3-dihydrobenzo[b]furan-5-ol and its analogues, including those with thiophene substitution, have been studied. These compounds demonstrated varying degrees of antioxidant capacity, influencing lipid peroxidation and enzymatic activities related to oxidative stress. This suggests potential applications in areas where oxidative stress plays a role, such as in certain diseases or aging processes (Malmström et al., 2001).
Cardioactive Agents
The 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety, which is structurally related to the queried compound, is a crucial part of many cardioactive pyridazinone derivatives. These compounds have been either clinically used or tested in clinical trials for their cardiotonic properties. The synthesis and use of this moiety in developing cardioactive agents have been the subject of extensive research, indicating its potential in cardiovascular therapeutics (Imran & Abida, 2016).
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-12(22-18(23)7-5-14(21-22)17-3-2-10-27-17)19(24)20-13-4-6-15-16(11-13)26-9-8-25-15/h2-7,10-12H,8-9H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHUPFYIDGNGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCCO2)N3C(=O)C=CC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[[2-(1-phenylethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2493690.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2493692.png)



![2-(thiophen-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2493698.png)
![Methyl (E)-4-[2-(morpholine-4-carbonyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-4-oxobut-2-enoate](/img/structure/B2493700.png)


![N-(4-butylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2493704.png)
![N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide](/img/structure/B2493706.png)
![N-(2-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2493707.png)

